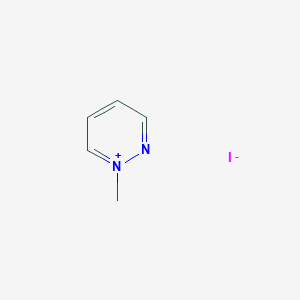
1-Methylpyridazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyridazin-1-ium iodide is a chemical compound with the molecular formula C5H7IN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium iodide can be synthesized through the methylation of pyridazine using methyl iodide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the methylation process. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpyridazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of 1-Methylpyridazin-1-ium.
Reduction: Formation of reduced derivatives, potentially leading to the corresponding pyridazine.
Substitution: Formation of 1-Methylpyridazin-1-ium chloride or bromide.
Applications De Recherche Scientifique
1-Methylpyridazin-1-ium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methylpyridazin-1-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving its interaction with cellular components, potentially leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different substitution patterns on the pyrazine ring.
1-Methyl-4-phenylpyridinium iodide: Another methylated heterocyclic compound with distinct biological activities.
Uniqueness: 1-Methylpyridazin-1-ium iodide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
15085-53-7 |
|---|---|
Formule moléculaire |
C5H7IN2 |
Poids moléculaire |
222.03 g/mol |
Nom IUPAC |
1-methylpyridazin-1-ium;iodide |
InChI |
InChI=1S/C5H7N2.HI/c1-7-5-3-2-4-6-7;/h2-5H,1H3;1H/q+1;/p-1 |
Clé InChI |
JYQAGXJBSCYNOQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=N1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


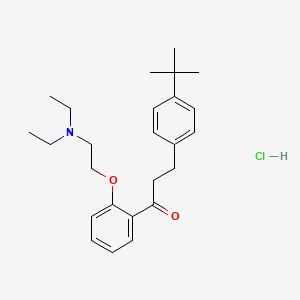

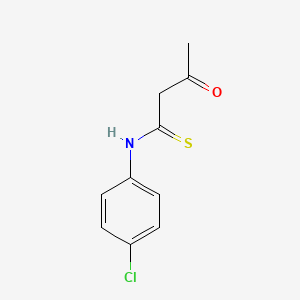
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)

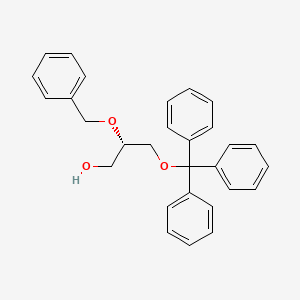
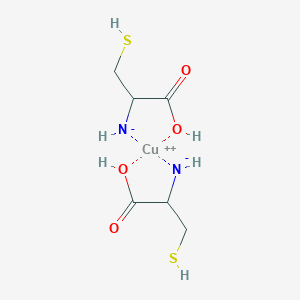
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

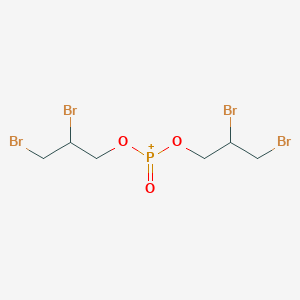
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)



